molecular formula C8H16ClNO B1395231 2-Isopropylpiperidin-4-one hydrochloride CAS No. 362707-26-4

2-Isopropylpiperidin-4-one hydrochloride

Cat. No.: B1395231
CAS No.: 362707-26-4
M. Wt: 177.67 g/mol
InChI Key: QRVQNZZBPKWWGK-UHFFFAOYSA-N
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Description

2-Isopropylpiperidin-4-one hydrochloride, also known as IPPH, is an organic compound with the chemical formula C8H16ClNO . It belongs to the class of piperidine derivatives.


Synthesis Analysis

Piperidones, including this compound, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular formula of this compound is C8H16ClNO . Its molecular weight is 177.67 g/mol .


Chemical Reactions Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Photodimerization in Aqueous Solution

The complex of 2-aminopyridine hydrochloride with cucurbit[7]uril undergoes a stereoselective [4+4] photodimerization reaction in aqueous solution. This complex yields an anti-trans isomer of 4,8-diamino-3,7-diazatricyclo[4.2.2.2(2,5)]dodeca-3,7,9,11-tetraene. This reaction demonstrates the importance of specific chemical environments in influencing the outcomes of photochemical reactions (Wang, Yuan, & Macartney, 2006).

Stereochemical Studies in Medicinal Agents

X-ray crystallographic studies have been conducted on diastereomers of 3-allyl-1-methyl-4-propionoxypiperidine hydrochloride to determine the role of conformation in their interaction with analgetic receptors. These studies contribute to understanding how structural variations can impact drug-receptor interactions, an important aspect in the development of more effective pharmaceuticals (Portoghese & Shefter, 1976).

Nonpeptide Agonist Discovery

The discovery of a nonpeptidic agonist of the urotensin-II receptor, identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, demonstrates the potential of piperidin-4-one derivatives in pharmacological research. This compound has been useful as a research tool and a potential drug lead (Croston et al., 2002).

Microwave Irradiation in Chemical Conversion

The use of microwave irradiation in the presence of a silica gel supported NaHSO4 catalyst for the rapid conversion of some 2,6-diarylpiperidin-4-ones into 2,7-diaryl-[1,4]-diazepan-5-ones shows the application of advanced techniques in chemical synthesis. This method is significant for its efficiency and speed in producing desired compounds (Gopalakrishnan et al., 2007).

Ultrasound-Promoted Synthesis and Structural Confinements

The ultrasound-promoted synthesis of novel bipodal and tripodalpiperidin-4-ones illustrates the utilization of ultrasonic irradiation in chemical synthesis. This method maintains higher yields and overcomes the limitations of conventional methods, particularly in synthesizing sterically hindered compounds (Rajesh, Reddy, & Vijayakumar, 2012).

Dipeptidyl Peptidase IV Inhibition

Inhibition of dipeptidyl peptidase IV, a GLP-1-degrading enzyme, with compounds like 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, shows potential in the treatment of type 2 diabetes. This research indicates the therapeutic potential of piperidin-4-one derivatives in metabolic disorders (Ahrén et al., 2002).

Synthesis and Cytotoxicity on HeLa Cells

The synthesis of 2,6-diarylpiperidin-4-one O-methyloximes and their evaluation for in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line demonstrates the potential of these compounds in cancer research. Such studies are crucial for the development of new anticancer drugs (Parthiban et al., 2011).

Pharmacokinetic Studies

Pharmacokinetic studies of compounds like 4-aminopyridine hydrochloride in humans are essential for understanding the distribution, metabolism, and excretion of drugs. Such studies are critical for the safe and effective use of pharmaceuticals (Evenhuis et al., 1981).

Mechanism of Action

While the specific mechanism of action for 2-Isopropylpiperidin-4-one hydrochloride is not mentioned in the search results, it’s worth noting that piperidine derivatives have been studied for their potential anticancer properties . For example, Methylphenidate, a piperidine derivative, blocks the reuptake of two neurotransmitters, norepinephrine (NE) and dopamine, in presynaptic neurons .

Future Directions

Piperidones, including 2-Isopropylpiperidin-4-one hydrochloride, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2-propan-2-ylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6(2)8-5-7(10)3-4-9-8;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVQNZZBPKWWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697234
Record name 2-(Propan-2-yl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362707-26-4
Record name 2-(Propan-2-yl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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